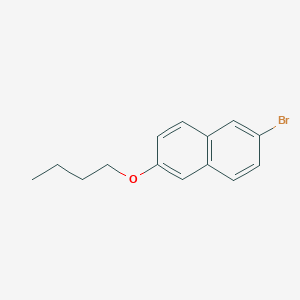

2-溴-6-丁氧基萘

概述

描述

2-Bromo-6-butoxynaphthalene is a brominated naphthalene derivative that is of interest in various chemical research areas. While the specific compound is not directly studied in the provided papers, related brominated naphthalenes and their chemical properties, synthesis, and potential applications are discussed, which can provide insights into the behavior and characteristics of 2-Bromo-6-butoxynaphthalene.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives often involves halogenation reactions, as seen in the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether, where a CuBr2-mediated multi-step reaction is employed . Similarly, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene is achieved using Dakin's oxidation and Claisen rearrangement, starting from 1-methoxynaphthalene . These methods suggest that the synthesis of 2-Bromo-6-butoxynaphthalene could potentially be carried out through similar halogenation strategies, possibly involving the use of brominating agents like CuBr2 or direct bromination of a suitably substituted naphthalene precursor.

Molecular Structure Analysis

The molecular structure of brominated naphthalenes can be analyzed using spectroscopic methods such as FT-IR and FT-Raman, as demonstrated in the study of 2-bromo-6-methoxynaphthalene . Density Functional Theory (DFT) calculations can provide theoretical insights into the vibrational modes, molecular geometry, and conformational stability of such compounds . These techniques could be applied to 2-Bromo-6-butoxynaphthalene to determine its molecular structure and stability.

Chemical Reactions Analysis

Brominated naphthalenes can undergo various chemical reactions, including further halogenation, as seen in the high-temperature bromination of 2-bromo-1,4-dihydro-1,4-ethenonaphthalene leading to rearranged tribromides . The reactivity of brominated naphthalenes towards nucleophiles is also of interest, as demonstrated by the use of 2-bromoacetyl-6-methoxynaphthalene in the fluorescent labelling of carboxylic acids for HPLC analysis . These studies suggest that 2-Bromo-6-butoxynaphthalene could participate in similar reactions, potentially serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes can be deduced from their spectroscopic data and computational studies. For instance, the HOMO-LUMO energy gap indicates the stability of the molecule, and the molecular electrostatic potential (MEP) can reveal reactive sites for electrophilic and nucleophilic attacks . The NBO analysis can provide information on charge delocalization within the molecule . These analyses can be applied to 2-Bromo-6-butoxynaphthalene to predict its reactivity and interactions with other chemical species.

科学研究应用

合成和药用应用

2-溴-6-甲氧基萘,与2-溴-6-丁氧基萘在结构上相似,对非甾体类抗炎药物如那布美通和萘普生的合成具有重要意义。已经探索了使用各种甲基化试剂合成它,环境和毒理学考虑导致了更温和替代物的开发(Xu & He, 2010)。

光谱和抗癌潜力

对2-溴-6-甲氧基萘进行了实验和理论光谱分析,使用DFT方法揭示了其电子性质和稳定性。分子对接研究表明该化合物具有抗癌活性,暗示了潜在的药用应用(Saji, Prasana, Muthu, & George, 2021)。

环境和燃烧副产物

对类似于2-溴-6-丁氧基萘的溴化碳氢化合物的研究表明,当在焚烧炉中处理或遭受意外火灾时,它们可能形成危险的溴代二噁英等有害燃烧副产物。这项研究有助于了解这类化学品的环境影响和所需的安全措施(Evans & Dellinger, 2003)。

抗氧化活性

已经研究了类似化合物的抗氧化活性,如邻苯二酚。这项研究包括动力学和热力学研究,突出了这些化合物由于其抗氧化性能在生物医学应用中的潜力(Amorati, Lucarini, Mugnaini, & Pedulli, 2003)。

抗菌应用

对与2-溴-6-丁氧基萘在结构上相关的化合物的研究,如5,6-二甲氧基萘-2-羧酸,已经显示出对病原菌的体外抗菌活性,为潜在的抗菌应用提供了见解(Göksu & Uğuz, 2005)。

有机半导体的合成

对二萘并[2,3-b:2',3'-f]噻吩[3,2-b]噻吩的可溶衍生物的合成研究展示了这类化合物在可溶性有机半导体的开发中的潜力,这可以在电子学中应用(Kawabata, Usui, & Takimiya, 2019)。

安全和危害

作用机制

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism . These properties could potentially impact the bioavailability of the compound, but more research is needed to confirm these predictions.

属性

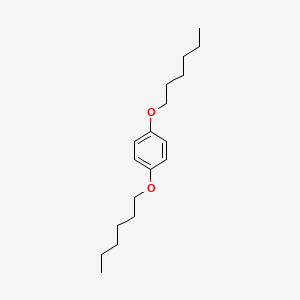

IUPAC Name |

2-bromo-6-butoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQQRPRDWMYCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

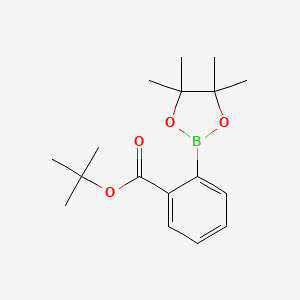

CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396566 | |

| Record name | 2-bromo-6-butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66217-20-7 | |

| Record name | 2-bromo-6-butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)